molecular formula C27H28N4O3S B10864203 4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid

4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10864203
M. Wt: 488.6 g/mol
InChI Key: NJFZBYDJVUIKPQ-UHFFFAOYSA-N
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Description

4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound that features a unique structure combining adamantyl, phenyl, triazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.

    Attachment of the Phenyl Group: The phenyl group can be attached via a Suzuki coupling reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiol-ene reaction.

    Acetylation and Amidation: The acetyl group is introduced via acetylation, followed by amidation to attach the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways involving triazole or adamantyl-containing compounds.

Mechanism of Action

The mechanism of action of 4-[(2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)amino]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring may interact with metal ions or other cofactors, while the adamantyl group could enhance membrane permeability or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

4-[[2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C27H28N4O3S/c32-23(28-21-8-6-20(7-9-21)24(33)34)16-35-26-30-29-25(31(26)22-4-2-1-3-5-22)27-13-17-10-18(14-27)12-19(11-17)15-27/h1-9,17-19H,10-16H2,(H,28,32)(H,33,34)

InChI Key

NJFZBYDJVUIKPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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